2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
CAS No.:
Cat. No.: VC16170795
Molecular Formula: C16H12FN3O2
Molecular Weight: 297.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H12FN3O2 |
|---|---|
| Molecular Weight | 297.28 g/mol |
| IUPAC Name | 2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C16H12FN3O2/c1-8-6-12-14(16(21)20-8)13(11(7-18)15(19)22-12)9-2-4-10(17)5-3-9/h2-6,13H,19H2,1H3,(H,20,21) |
| Standard InChI Key | SURIMHYAUNFWRO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)F)C(=O)N1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrano[3,2-c]pyridine backbone fused with a dihydropyran ring, substituted at positions 2, 4, and 7 with amino, 4-fluorophenyl, and methyl groups, respectively. A nitrile (-C≡N) group at position 3 enhances electrophilic reactivity. The IUPAC name, 2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carbonitrile, reflects this arrangement .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₂FN₃O₂ |
| Molecular Weight | 297.28 g/mol |
| SMILES Notation | CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)F)C(=O)N1 |
| InChIKey | SURIMHYAUNFWRO-UHFFFAOYSA-N |
| CAS Number | 3536490 |
The fluorophenyl group contributes to lipophilicity (clogP ≈ 2.8), while the nitrile and carbonyl groups enable hydrogen bonding with biological targets .
Spectroscopic Characterization
-
IR Spectroscopy: Peaks at 2215 cm⁻¹ (C≡N stretch), 1680 cm⁻¹ (C=O), and 3350 cm⁻¹ (N-H) confirm functional groups .
-
¹H NMR: Signals at δ 2.41 (s, 3H, CH₃), δ 6.95–7.25 (m, 4H, fluorophenyl), and δ 5.12 (s, 2H, NH₂) .
-
¹³C NMR: Resonances at δ 118.9 (C≡N), δ 163.2 (C=O), and δ 161.8 (C-F) .
Synthetic Methodologies
Key Reaction Pathways
Synthesis typically involves a three-step protocol:
-
Knoevenagel Condensation: 4-Fluorobenzaldehyde reacts with malononitrile to form α,β-unsaturated nitrile.
-
Cyclization: The intermediate undergoes [4+2] cycloaddition with 5-methyl-2-pyridone in ethanol under reflux .
-
Oxidation: Final oxidation with potassium persulfate yields the dihydro-4H-pyrano[3,2-c]pyridine core.
Table 2: Optimization Parameters for Synthesis
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | Ethanol/Water (3:1) | 78% → 85% |
| Temperature | 80°C | 65% → 78% |
| Catalyst | Piperidine (0.1 eq) | 70% → 82% |
Replacing ethanol with dimethylformamide (DMF) reduces yield to 62%, highlighting solvent polarity’s role in cyclization efficiency .
Purification and Analytical Validation
Column chromatography (silica gel, ethyl acetate/hexane 1:4) achieves >95% purity. LC-MS analysis confirms molecular ion [M+H]⁺ at m/z 298.1.
Biological Activities and Mechanisms
Anticancer Efficacy
In MCF-7 breast cancer cells, the compound exhibits an IC₅₀ of 100±5.0 μM after 24 hours, rising to 180±6.0 μM in PC-3 prostate cancer cells . Comparatively, the 4-chlorophenyl analog shows enhanced potency (IC₅₀ = 60±4.0 μM), underscoring halogen substituents' impact on bioactivity .
Table 3: Cytotoxicity Profile (48-Hour Exposure)
| Cell Line | IC₅₀ (μM) | Apoptosis Induction (%) |
|---|---|---|
| MCF-7 | 100±5.0 | 42±3.1 |
| PC-3 | 180±6.0 | 28±2.5 |
| HepG2 | 150±4.5 | 35±2.8 |
Mechanistic Insights
-
Kinase Inhibition: Binds to CDK2 ATP-binding pocket (Kd = 1.8 μM), disrupting cell cycle progression at G1/S phase.
-
Apoptosis Pathways: Upregulates Bax/Bcl-2 ratio (3.2-fold) and caspase-3 activation (2.5-fold) in MCF-7 cells .
-
Anti-Inflammatory Activity: Suppresses COX-2 expression by 65% at 50 μM in LPS-stimulated macrophages .
Structure-Activity Relationships (SAR)
-
Fluorophenyl Group: Enhances membrane permeability (Papp = 12×10⁻⁶ cm/s) vs. chlorophenyl (8×10⁻⁶ cm/s).
-
Nitrile Functionality: Removal reduces CDK2 inhibition (IC₅₀ > 200 μM vs. 1.8 μM).
-
Methyl Substituent: 7-Methyl analogs show 30% higher metabolic stability in hepatic microsomes than des-methyl derivatives .
Pharmacokinetic and Toxicological Considerations
ADME Properties
-
Absorption: Moderate oral bioavailability (F = 43%) in rat models due to first-pass metabolism.
-
Metabolism: CYP3A4-mediated oxidation produces inactive 5-hydroxy metabolite (t₁/₂ = 2.1 hours) .
Toxicity Profile
Applications and Future Directions
Research Gaps and Opportunities
-
Target Identification: Proteomic studies needed to map off-target interactions.
-
Formulation Optimization: Nanoemulsions to enhance solubility (current aqueous solubility = 0.12 mg/mL).
-
Clinical Translation: Phase 0 microdosing trials to assess human pharmacokinetics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume